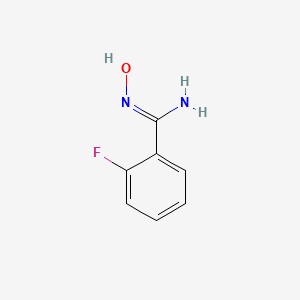

2-Fluoro-N-hydroxy-benzamidine

Vue d'ensemble

Description

2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O . It has an average mass of 154.142 Da and a monoisotopic mass of 154.054245 Da . It is also known as FOHBA and is a small molecule inhibitor of the enzyme factor XIa that is involved in the blood coagulation pathway.

Synthesis Analysis

The synthesis of 2-Fluoro-N-hydroxy-benzamidine involves a multi-step process that begins with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with hydroxylamine to produce 2-fluoro-N-hydroxy-benzamide, which is subsequently treated with ammonia and an acid catalyst to yield 2-Fluoro-N-hydroxy-benzamidine.Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-hydroxy-benzamidine consists of a benzene ring with a fluorine atom and a hydroxybenzamidine group attached to it .Physical And Chemical Properties Analysis

2-Fluoro-N-hydroxy-benzamidine is a white crystalline powder that is insoluble in water. It has a molecular weight of 154.14 g/mol .Applications De Recherche Scientifique

Neuroscience Research:

- 2-Fluoro-N-hydroxy-benzamidine, identified as a component of Fluoro-Gold, is used as a fluorescent retrograde neuronal tracer in neuroscience research. This compound assists in studying the mechanism of neuronal connections and pathways. It's chemically a weak base, similar to other retrograde tracers, and is thought to be taken up by neurons and trapped in acidic cellular compartments, facilitating the study of neuronal pathways and connections (Wessendorf, 1991).

Cancer Research:

- In cancer research, derivatives of 2-Fluoro-N-hydroxy-benzamidine, like 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, are studied for their binding affinity to dopamine D2 receptors. This research is significant for developing potential imaging agents and therapeutic approaches in oncology (Bishop et al., 1991).

Neurodegenerative Disease Research:

- In the context of Alzheimer's disease, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative of 2-Fluoro-N-hydroxy-benzamidine, has been used in PET imaging studies. This research helps in the quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's patients, providing insights into the neurobiological changes in such diseases (Kepe et al., 2006).

Pharmacology and Drug Design:

- The synthesis of various derivatives of 2-Fluoro-N-hydroxy-benzamidine, like 2'-fluoro-N10-propargyl-5,8-dideazafolic acid, is explored for inhibiting enzymes like thymidylate synthase. This research is crucial for the development of new pharmacological agents in cancer therapy (Jackman et al., 1990).

Microbial Studies:

- Studies on compounds like 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to 2-Fluoro-N-hydroxy-benzamidine, focus on their antimicrobial activity. These studies contribute to the development of new antimicrobial agents with potential applications in treating various bacterial, fungal, and mycobacterial infections (Imramovský et al., 2011).

Chemical Synthesis and Analysis:

- Research into the vibrational spectroscopic studies of derivatives like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide contributes to a better understanding of the chemical properties and potential applications of these compounds in various fields, including materials science (Ushakumari et al., 2008).

In Vivo Imaging Studies:

- Benzamidine-containing NR2B-selective NMDA receptor ligands, labeled with tritium or fluorine-18, derived from 2-Fluoro-N-hydroxy-benzamidine, are synthesized for potential application in in vivo imaging studies, particularly in neuroscience (Hamill et al., 2005).

Mécanisme D'action

As a small molecule inhibitor of the enzyme factor XIa, 2-Fluoro-N-hydroxy-benzamidine likely acts by binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.

Propriétés

IUPAC Name |

2-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVCPKNHQRKCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-hydroxy-benzamidine | |

CAS RN |

75907-83-4 | |

| Record name | 2-Fluoro-N′-hydroxybenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75907-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)